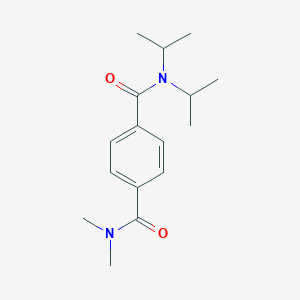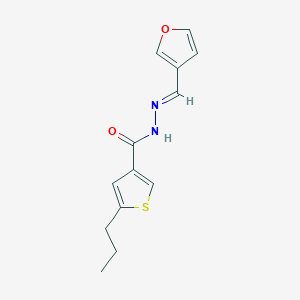
3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its antimicrobial, antitumor, and anti-inflammatory effects by inhibiting the activity of certain enzymes or by disrupting the structure of cellular membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been demonstrated to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the limited understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Orientations Futures
For the research of 3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole include further studies to elucidate its mechanism of action and to explore its potential use as a therapeutic agent for the treatment of microbial infections, cancer, and inflammatory diseases. In addition, the development of new synthesis methods and the exploration of its potential applications in other fields such as materials science and catalysis are also areas of interest.
Méthodes De Synthèse
The synthesis of 3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has been achieved using various methods. One such method involves the reaction of 4-nitrobenzohydrazide with 3-phenylpropionyl chloride in the presence of potassium carbonate and acetonitrile. The resulting compound is then cyclized with phosphorus oxychloride to yield this compound.
Applications De Recherche Scientifique
3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-20(22)15-11-9-14(10-12-15)17-18-16(23-19-17)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMQQPFBYAJUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)

![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)


![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)


![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)
